10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Overview
Description
10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, also known as ETIQ, is a synthetic compound that belongs to the family of indenoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is not fully understood. However, it has been proposed that it inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage and eventually cell death. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. In addition, this compound has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in lab experiments is its high potency and selectivity. This compound has been found to exhibit a high degree of selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione. One of the potential applications of this compound is in the treatment of viral infections, such as hepatitis B and HIV. This compound has been found to exhibit potent anti-viral activity, and further research is needed to explore its potential in this area. In addition, this compound has been found to exhibit anti-inflammatory properties, and further research is needed to explore its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Finally, the development of more efficient synthesis methods for this compound can potentially increase its availability and reduce its cost, making it more accessible for research and clinical applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of this compound involves the inhibition of topoisomerase II and the induction of apoptosis in cancer cells. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound, including its potential in the treatment of viral infections and inflammatory diseases.
Scientific Research Applications
10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In the field of cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been found to be effective in inhibiting the replication of the hepatitis B virus.
properties
IUPAC Name |
10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-2-28-15-12-10-14(11-13-15)20-21-18(8-5-9-19(21)26)25-23-16-6-3-4-7-17(16)24(27)22(20)23/h3-4,6-7,10-13,20,25H,2,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRJMCFONYURHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)C5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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